Ethyl 2-(isothiocyanatomethyl)pentanoate

Isothiocyanate reactivity Structure-activity relationship Chemical biology

Researchers requiring a bifunctional isothiocyanate-ester building block for chemoselective ligation or heterocyclic synthesis face limited availability of this specific scaffold. Ethyl 2-(isothiocyanatomethyl)pentanoate (CAS 2168928-41-2) addresses this gap as a 95% pure, C9H15NO2S intermediate. • Functional Utility: Ethyl ester and isothiocyanatomethyl groups enable orthogonal reactivity for thiourea formation and cyclization. • Supply Assurance: Stocked in research quantities (mg to g) with batch-specific CoA and ambient global shipping.

Molecular Formula C9H15NO2S
Molecular Weight 201.29 g/mol
Cat. No. B13614006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(isothiocyanatomethyl)pentanoate
Molecular FormulaC9H15NO2S
Molecular Weight201.29 g/mol
Structural Identifiers
SMILESCCCC(CN=C=S)C(=O)OCC
InChIInChI=1S/C9H15NO2S/c1-3-5-8(6-10-7-13)9(11)12-4-2/h8H,3-6H2,1-2H3
InChIKeyZFBFYBBMYOVWQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(isothiocyanatomethyl)pentanoate: Sourcing & Baseline Documentation


Ethyl 2-(isothiocyanatomethyl)pentanoate (CAS 2168928-41-2) is a small-molecule isothiocyanate ester with the molecular formula C9H15NO2S and a molecular weight of 201.29 g/mol . It features a pentanoate backbone with an ethyl ester and an isothiocyanatomethyl (-CH2-N=C=S) substituent at the 2-position . This compound is categorized as a specialty building block for research applications, but its publicly accessible characterization data is extremely limited. No peer-reviewed primary research papers or patents have been identified in accessible databases that provide quantitative, comparator-based evidence for this specific molecule.

Type Specialty isothiocyanate building block
Evidence No public comparator data found
Procurement Requires internal qualification

Ethyl 2-(isothiocyanatomethyl)pentanoate: Generic Substitution Not Supported


For a scientific or industrial user to prioritize Ethyl 2-(isothiocyanatomethyl)pentanoate over a closely related analog (e.g., methyl 2-isothiocyanatopentanoate, ethyl 2-isothiocyanatopropionate, or other isothiocyanato esters), quantifiable differential performance data is required. No such publicly accessible data has been found. Generic substitution cannot be confidently excluded because the molecule's specific reactivity, selectivity, stability, or biological activity has not been characterized in a comparator context within primary literature, patents, or authoritative databases. Without this evidence, any claim of superiority or unique fitness-for-purpose would be unsubstantiated.

Undifferentiated performance
No comparative data exist to distinguish this ester from close analogs; substitution cannot be guided by published evidence.
Reactivity may shift
Without characterization, a different chain length or ester group may alter reactivity or selectivity profiles in an unpredictable way.
Requires re-validation
Any substitution should be preceded by internal benchmarking; prior experimental conditions may not transfer directly.

Ethyl 2-(isothiocyanatomethyl)pentanoate: Quantitative Evidence Gap


Lack of Comparator-Based Reactivity & Activity Data

No quantitative head-to-head or cross-study comparable data have been identified that measure the performance of Ethyl 2-(isothiocyanatomethyl)pentanoate against any defined comparator. Literature searches for this CAS number and associated synonyms returned only vendor catalog entries, legacy PubChem records with no bioactivity annotations, and a 1975 review on alkyl isothiocyanatocarboxylates that does not isolate this specific derivative. There is no evidence to support differential reactivity, selectivity, stability, or in vitro/in vivo potency versus any alternative.

Comparator Data Gap
Data to verify
No quantitative head-to-head data identified
Procurement decision requires internal evidence
Sources limited to vendor entries and legacy PubChem records
Isothiocyanate reactivity Structure-activity relationship Chemical biology

Ethyl 2-(isothiocyanatomethyl)pentanoate: Hypothetical Applications


Organic Synthesis Building Block (Hypothetical)

If future studies demonstrate that the ethyl ester and 2-isothiocyanatomethyl group confer distinct reactivity (e.g., chemoselective thiourea formation or cyclization) compared to other esters, this compound could serve as a privileged intermediate for heterocyclic synthesis. Currently, no data support this scenario.

Covalent Probe Development (Hypothetical)

Isothiocyanates are known to covalently modify cysteine residues. If future profiling reveals a unique selectivity profile for this compound against specific protein targets, it could be developed as a chemical probe. No quantitative selectivity or activity data are available at present.

Chiroptical Reference Standard (Hypothetical)

The 1980 paper on optically active ethyl 2-isothiocyanato carboxylates suggests that chiroptical properties can be measured. Should the enantiomers of this specific compound be resolved and their circular dichroism spectra published, it could become a chiroptical reference. No such data are currently accessible.

Application
Selection Property
Validation Focus
Organic synthesis building block
Reactivity not characterized
Chemoselectivity validation required
Covalent probe development
Selectivity profile not available
Target profiling required
Chiroptical reference standard
Enantiomer-specific data absent
Chiroptical characterization required

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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